molecular formula C22H17O3P B14564430 Diphenyl naphthalen-2-ylphosphonate CAS No. 61676-52-6

Diphenyl naphthalen-2-ylphosphonate

Cat. No.: B14564430
CAS No.: 61676-52-6
M. Wt: 360.3 g/mol
InChI Key: KBFDBQOWYKOOBZ-UHFFFAOYSA-N
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Description

Diphenyl naphthalen-2-ylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a naphthalene ring and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl naphthalen-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ylphosphonic dichloride with phenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of chlorine atoms by phenoxy groups.

Another method involves the use of diaryliodonium salts and phosphites under visible-light illumination, which provides a variety of aryl phosphonates . This method is advantageous due to its tolerance of various functionalities and its application in the synthesis of pharmaceutically relevant compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions. Additionally, microwave irradiation can be employed to accelerate the reaction process .

Chemical Reactions Analysis

Types of Reactions

Diphenyl naphthalen-2-ylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenyl naphthalen-2-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diphenyl naphthalen-2-ylphosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl phosphonate
  • Naphthalen-2-ylphosphonate
  • Phenyl naphthalen-2-ylphosphonate

Uniqueness

Diphenyl naphthalen-2-ylphosphonate is unique due to the presence of both naphthalene and phenyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for forming diverse derivatives compared to simpler phosphonates .

Properties

CAS No.

61676-52-6

Molecular Formula

C22H17O3P

Molecular Weight

360.3 g/mol

IUPAC Name

2-diphenoxyphosphorylnaphthalene

InChI

InChI=1S/C22H17O3P/c23-26(24-20-11-3-1-4-12-20,25-21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H

InChI Key

KBFDBQOWYKOOBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C2=CC3=CC=CC=C3C=C2)OC4=CC=CC=C4

Origin of Product

United States

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